molecular formula C34H49N9O9 B12596906 L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine CAS No. 648424-44-6

L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine

Katalognummer: B12596906
CAS-Nummer: 648424-44-6
Molekulargewicht: 727.8 g/mol
InChI-Schlüssel: QGRIAMYBXVVMGG-QCOJBMJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine is a peptide composed of seven amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to enhance efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the histidine and phenylalanine residues.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Wissenschaftliche Forschungsanwendungen

L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Wirkmechanismus

The mechanism of action of L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine is unique due to its specific sequence and the presence of particular amino acids that confer distinct properties. Its combination of histidine, proline, glutamine, phenylalanine, leucine, and serine residues allows for unique interactions and potential biological activities not found in other peptides.

Eigenschaften

CAS-Nummer

648424-44-6

Molekularformel

C34H49N9O9

Molekulargewicht

727.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C34H49N9O9/c1-19(2)13-24(30(47)42-26(17-44)34(51)52)40-31(48)25(14-20-7-4-3-5-8-20)41-29(46)23(10-11-28(36)45)39-32(49)27-9-6-12-43(27)33(50)22(35)15-21-16-37-18-38-21/h3-5,7-8,16,18-19,22-27,44H,6,9-15,17,35H2,1-2H3,(H2,36,45)(H,37,38)(H,39,49)(H,40,48)(H,41,46)(H,42,47)(H,51,52)/t22-,23-,24-,25-,26-,27-/m0/s1

InChI-Schlüssel

QGRIAMYBXVVMGG-QCOJBMJGSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.